molecular formula C7H10N2O2S B13978572 N,4-dimethylpyridine-2-sulfonamide

N,4-dimethylpyridine-2-sulfonamide

Cat. No.: B13978572
M. Wt: 186.23 g/mol
InChI Key: GPHZSACXJLDCIF-UHFFFAOYSA-N
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Description

N,4-dimethylpyridine-2-sulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with methyl groups at the nitrogen and fourth positions, and a sulfonamide group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethylpyridine-2-sulfonamide typically involves the reaction of 4-dimethylaminopyridine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonamides often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up and optimized for efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl chlorides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,4-dimethylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,4-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

N,4-dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for different molecular targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

N,4-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-3-4-9-7(5-6)12(10,11)8-2/h3-5,8H,1-2H3

InChI Key

GPHZSACXJLDCIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)NC

Origin of Product

United States

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